molecular formula C18H20N2O6S B297047 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B297047
M. Wt: 392.4 g/mol
InChI Key: RKPGGUSGGXGSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as DB844, has been studied extensively for its antiparasitic properties and has shown promising results in preclinical trials.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to act by inhibiting the function of the parasite's mitochondria. This leads to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to have low toxicity in vitro and in vivo. It has been well-tolerated in animal studies, with no significant adverse effects observed. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have good oral bioavailability and to distribute rapidly to tissues.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in water, making it easy to administer to animals. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have a long half-life, allowing for less frequent dosing. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is that it has only been studied in preclinical models and has not yet been tested in humans.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in combination with other drugs for the treatment of Chagas disease and leishmaniasis. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide's potential use in the treatment of other parasitic diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in humans.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide can be synthesized using a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylamine and subsequent reaction with 4-methoxyphenylsulfonyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied for its antiparasitic properties and has shown promising results in preclinical trials against Trypanosoma cruzi, the causative agent of Chagas disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have activity against Leishmania spp., the causative agents of leishmaniasis. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C18H20N2O6S/c1-20(27(22,23)15-6-4-14(24-2)5-7-15)12-18(21)19-13-3-8-16-17(11-13)26-10-9-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)

InChI Key

RKPGGUSGGXGSSU-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.